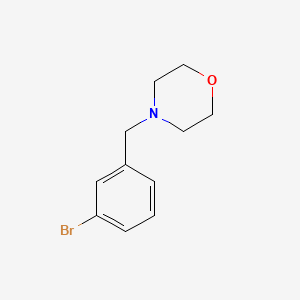

4-(3-Bromobenzyl)morpholine

Description

Nucleophilic Substitution

The most conventional and widely documented method for synthesizing 4-(3-Bromobenzyl)morpholine and its analogues is the direct N-alkylation of morpholine (B109124) with a suitably substituted benzyl (B1604629) halide. This reaction proceeds via a nucleophilic substitution mechanism. smolecule.com The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. smolecule.com

The synthesis typically involves reacting morpholine with a compound like 3-bromobenzyl chloride in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to neutralize the hydrogen halide byproduct. The reaction is often accelerated by a catalyst, like an alkali metal halide (e.g., potassium iodide), and performed under reflux in a polar aprotic solvent such as acetone (B3395972) or acetonitrile.

A specific protocol for an analogue, 4-(4-bromobenzyl)morpholine, involves dissolving 4-bromobenzyl bromide and morpholine in acetonitrile, adding potassium carbonate as a base, and heating the mixture under reflux for four hours.

Table 1: Nucleophilic Substitution for 4-(substituted benzyl)morpholine Synthesis Use the interactive controls to view different synthetic examples.

| Target Compound | Reactants | Base | Solvent | Conditions | Yield | Reference |

| This compound | Morpholine, 3-Bromobenzyl chloride | NaOH or KOH | Acetone | Reflux | ~60-70% | |

| 4-(4-Bromobenzyl)morpholine | Morpholine, 4-Bromobenzyl bromide | K₂CO₃ | Acetonitrile | Reflux, 4 hr | Not specified in abstract | |

| 1-(4-Bromobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | 3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione, 4-Bromobenzyl bromide | Not specified | Not specified | Not specified | 78% | frontiersin.org |

Reductive Amination

Reductive amination offers a powerful one-pot alternative for the synthesis of 4-benzylmorpholines. tandfonline.com This method involves the reaction of a carbonyl compound, such as 3-bromobenzaldehyde, with morpholine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. tandfonline.com

This approach is valuable as it is a key strategy for producing intermediates for pharmaceuticals, such as drugs targeting lung cancer. tandfonline.com Various reducing agents can be employed, including sodium borohydride (B1222165) or catalytic hydrogenation. smolecule.com Recent progress has also highlighted the use of heterogeneous catalysts and alternative hydrogen sources like formic acid or NaBH₄. tandfonline.com For instance, the parent compound, 4-benzylmorpholine (B76435), has been synthesized in high yield (84%) via reductive amination of benzaldehyde (B42025) and morpholine using phenylsilane (B129415) as the reducing agent and a tin-based catalyst immobilized on an ionic liquid. rsc.org

Table 2: Reductive Amination for 4-(substituted benzyl)morpholine Synthesis Use the interactive controls to view different synthetic examples.

| Target Compound | Reactants | Reducing System | Conditions | Yield | Reference |

| Generic 4-Benzylmorpholine | Benzaldehyde, Morpholine | H₂ / Heterogeneous Catalyst | One-pot reaction | High yields generally reported | tandfonline.com |

| 4-Benzylmorpholine | Benzaldehyde, Morpholine | Phenylsilane / Ionic liquid-supported tin catalyst | Room temperature, 2 hr | 84% | rsc.org |

| N-((4-Benzylmorpholin-2-YL)methyl)ethanamine (Analogue) | 4-Benzylmorpholine-2-carbaldehyde, Ethanamine | Sodium cyanoborohydride or Catalytic hydrogenation | Not specified | Not specified in abstract |

Advanced and Catalytic Methods

Modern organic synthesis has introduced more sophisticated methods for creating substituted morpholines. Lewis acid-catalyzed reactions, for example, allow for the synthesis of complex analogues like 2-(4-bromophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine from N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide and 4-bromostyrene, achieving high yields (84%). nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or carboamination, represent another frontier for morpholine synthesis. smolecule.comresearchgate.net These methods can couple substituted ethanolamine (B43304) derivatives with aryl bromides to form the morpholine ring with excellent control over stereochemistry. smolecule.com Furthermore, photocatalytic methods are emerging as a scalable and efficient way to produce related heterocyclic structures like thiomorpholines and morpholines under continuous flow conditions. ethz.ch

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGAMPWGTUCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354809 | |

| Record name | 4-(3-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-82-8 | |

| Record name | 4-(3-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Bromobenzyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Yield Optimization and Mechanistic Investigations of Synthetic Pathways

A primary goal in synthetic chemistry is the optimization of reaction yields through the careful control of reaction parameters. For the nucleophilic substitution synthesis of 4-(3-Bromobenzyl)morpholine, yields of approximately 60-70% are reported under optimized conditions. Optimization involves the strategic selection of the base (e.g., NaOH, K₂CO₃), the use of a catalyst like KI to accelerate the reaction likely via halogen exchange, the choice of solvent (e.g., acetone (B3395972), acetonitrile), and temperature control (typically reflux).

In more advanced catalytic systems, such as the Lewis acid-catalyzed synthesis of morpholines, fine-tuning the catalyst loading and the stoichiometry of reagents is crucial. nih.gov In one study, this optimization led to a final isolated yield of 76% for the desired morpholine (B109124) product. nih.gov

Table 3: Yields of this compound and Analogues under Various Conditions Use the interactive controls to view different synthetic examples.

| Compound | Synthetic Method | Key Conditions | Yield | Reference |

| This compound | Nucleophilic Substitution | NaOH/KOH, KI, Acetone, Reflux | ~60-70% | |

| 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine | Lewis Acid Catalysis | In(OTf)₃ catalyst, NBS, DBU | 88% | nih.gov |

| 2-(4-Bromophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine | Lewis Acid Catalysis | In(OTf)₃ catalyst, NBS, DBU | 84% | nih.gov |

| Optimized Lewis Acid Catalysis Product | Lewis Acid Catalysis | Tuned catalyst loading and NBS stoichiometry | 76% | nih.gov |

| 4-Benzylmorpholine (B76435) | Reductive Amination | Ionic liquid-supported tin catalyst | 84% | rsc.org |

| 1-(4-Bromobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | Nucleophilic Substitution | Not specified | 78% | frontiersin.org |

Mechanistic Investigations

Understanding the reaction mechanism is fundamental to optimizing conditions and extending the scope of a synthetic method.

Nucleophilic Substitution: The synthesis of this compound from morpholine and 3-bromobenzyl chloride proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic benzylic carbon, displacing the chloride ion in a single, concerted step. The base present in the reaction mixture neutralizes the resulting hydrohalic acid, driving the reaction to completion.

Reductive Amination: The mechanism of reductive amination involves two main steps. tandfonline.com First, the amine (morpholine) and the carbonyl compound (e.g., 3-bromobenzaldehyde) undergo a condensation reaction to form an imine or enamine intermediate, with the elimination of a water molecule. tandfonline.com In the second step, this intermediate is reduced by a hydride source or through catalytic hydrogenation to furnish the final secondary amine product. tandfonline.com Lewis acid sites on heterogeneous catalysts are believed to catalyze the initial imine formation. tandfonline.com

Advanced Mechanisms: Mechanistic studies of newer catalytic methods reveal more complex pathways. For example, investigations into a photocatalytic synthesis for related heterocycles showed that the reaction mechanism could be switched from a reductive quenching cycle to an oxidative quenching cycle by the addition of a Lewis acid. ethz.ch This switch was essential for the successful oxidation of the substrate and completion of the catalytic cycle. ethz.ch

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromobenzyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 4-(3-Bromobenzyl)morpholine molecule. The ¹H NMR spectrum typically displays distinct signals corresponding to the aromatic protons of the bromobenzyl group and the aliphatic protons of the morpholine (B109124) ring.

The protons on the morpholine ring usually appear as two triplets. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) typically resonate at a specific chemical shift, while the four protons on the carbons adjacent to the oxygen atom (O-CH₂) appear at a slightly different shift. For instance, in some analyses, the morpholine protons are observed as triplets at approximately 3.70 ppm and 2.42 ppm. acs.org

The benzylic protons (Ar-CH₂-N) generally appear as a singlet. The aromatic protons on the 3-bromophenyl group exhibit a complex multiplet pattern in the aromatic region of the spectrum due to their different chemical environments and spin-spin coupling.

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.33–7.24 | Multiplet |

| Benzylic Protons (CH₂) | 3.45 | Singlet |

| Morpholine Protons (-O-CH₂-) | 3.70 | Triplet |

| Morpholine Protons (-N-CH₂-) | 2.42 | Triplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbon atoms of the morpholine ring, the benzylic carbon, and the aromatic carbons of the 3-bromophenyl group. The carbons of the morpholine ring typically appear in the aliphatic region of the spectrum. For example, the carbons adjacent to the oxygen and nitrogen have been reported at chemical shifts of approximately 67.0 ppm and 53.5 ppm, respectively. acs.org The benzylic carbon signal is also found in this region, for instance, at around 62.6 ppm. acs.org The aromatic carbons, including the carbon atom attached to the bromine, will resonate in the downfield aromatic region.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 136.4, 132.8, 130.4, 128.4 |

| Benzylic Carbon (CH₂) | 62.6 |

| Morpholine Carbons (-O-CH₂-) | 67.0 |

| Morpholine Carbons (-N-CH₂-) | 53.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Key vibrational frequencies include C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. frontiersin.org The presence of the C-N bond in the morpholine ring is indicated by a stretching vibration in the range of 1358-1200 cm⁻¹. frontiersin.orgmdpi.com The C-O-C ether linkage of the morpholine ring also gives a characteristic strong absorption band, often around 1121 cm⁻¹. mdpi.com The C-Br stretching vibration is typically observed at lower frequencies in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound and Related Structures

| Functional Group | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3095 |

| Aliphatic C-H Stretch | 2960-2852 |

| C-O-C Stretch (Ether) | 1448 |

| C-N Stretch (Amine) | 1358 |

| C-Br Stretch | 723 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₁₄BrNO), the molecular weight is 256.14 g/mol . bldpharm.comamadischem.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 256 and 258 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. Fragmentation of the molecular ion can lead to the formation of characteristic daughter ions, such as the loss of the morpholine ring or the bromine atom, which can help to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound itself is not widely available in the provided search results, related structures have been successfully analyzed using this method. doaj.orgsunway.edu.myfigshare.com For instance, the crystal structure of a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, has been determined, providing valuable insights into the conformation and intermolecular interactions of similar molecules. figshare.com Such an analysis for this compound would definitively confirm its molecular geometry and packing in the solid state.

Application of Advanced Hyphenated Techniques for Purity and Detailed Structural Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. chemijournal.com

For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. amadischem.commdpi.com GC-MS or LC-MS can be used to separate the compound from any impurities present in a sample and provide a mass spectrum for each component, allowing for both quantification and identification. This is crucial for assessing the purity of synthesized this compound.

Furthermore, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, although less common, can provide even more detailed structural information on separated components without the need for prior isolation. These advanced hyphenated techniques ensure a high degree of confidence in the structural assignment and purity assessment of this compound.

Pharmacological and Biological Research Applications of 4 3 Bromobenzyl Morpholine Derivatives

Investigations into Carbonic Anhydrase (CA-II) Inhibitory Activity

Carbonic anhydrase (CA) enzymes, particularly the CA-II isoform, are crucial for various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. researchgate.net Morpholine-based compounds have been investigated as potential CA-II inhibitors. rsc.org

Thiazole (B1198619) derivatives incorporating a morpholine (B109124) moiety have been synthesized and evaluated for their inhibitory action against bovine carbonic anhydrase-II (CA-II). rsc.orgresearchgate.net These studies have shown that the inhibitory potential of these compounds can be modulated by substitutions on the 4-phenyl moiety of the thiazole ring. For instance, a 4-para-bromophenyl substitution on a morpholine-based thiazole derivative resulted in good potency with an IC₅₀ value of 23.80 μM. rsc.org This suggests that the presence and position of a halogen atom can influence the inhibitory activity. rsc.org Kinetic studies of potent compounds have demonstrated concentration-dependent inhibition, highlighting the potential for developing selective CA-II inhibitors based on the morpholine scaffold. rsc.orgresearchgate.net

A series of sulfamoyl-benzamides, including a morpholine-containing derivative, were reported as topically acting carbonic anhydrase inhibitors with affinities close to clinical drugs. rsc.org Specifically, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of human NTPDase1, a related ectonucleotidase, with an IC₅₀ value of 2.88 ± 0.13 μM. rsc.org

Table 1: CA-II Inhibitory Activity of Selected Morpholine Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

| 4-para-bromophenyl substituted morpholine-based thiazole | Bovine CA-II | 23.80 | rsc.org |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 | rsc.org |

Antiproliferative and Anticancer Efficacy Studies

The morpholine moiety is a recognized pharmacophore in the design of anticancer agents, contributing to enhanced pharmacokinetic properties and potent biological activity. researchgate.netnih.gov Derivatives of 4-(3-bromobenzyl)morpholine have been explored for their efficacy against various cancer cell lines.

Studies on pyrimidine-morpholine hybrids have demonstrated significant antiproliferative activity. nih.gov For example, certain derivatives have shown potent cytotoxicity against SW480 and MCF-7 human cancer cell lines. nih.gov The presence of a morpholine ring is often associated with improved metabolic characteristics and has been a key component in structure-activity relationship (SAR) studies of anticancer compounds. nih.gov

In a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives, the compound N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) exhibited promising antiproliferative activity against MCF-7, HCT-116, and HepG2 cancer cells, with IC₅₀ values of 4.53 ± 0.30 μM, 0.50 ± 0.080 μM, and 3.01 ± 0.49 μM, respectively. acs.org This compound was found to induce apoptosis in HCT-116 cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. acs.org

Furthermore, research on thiazolo-pyrimidine derivatives has shown that substitution with a morpholine ring can lead to potent antiproliferative activity and good selectivity between cancer and normal cells. researchgate.net One such compound demonstrated an IC₅₀ value of 1.03 μM against the MGC803 cancer cell line while showing significantly lower toxicity to normal GES-1 cells (IC₅₀ = 38.95 μM). researchgate.net This derivative was also found to inhibit colony formation and migration of cancer cells and induce apoptosis. researchgate.net

Table 2: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7 | 4.53 ± 0.30 | acs.org |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 | 0.50 ± 0.080 | acs.org |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HepG2 | 3.01 ± 0.49 | acs.org |

| Morpholine substituted thiazolo-pyrimidine | MGC803 | 1.03 | researchgate.net |

| Morpholine substituted thiazolo-pyrimidine | GES-1 (normal) | 38.95 | researchgate.net |

Antimicrobial and Antifungal Activity Assessments

Morpholine and its derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. tandfonline.comderpharmachemica.com The incorporation of a this compound scaffold has been a strategy in the development of new antimicrobial agents.

Research has shown that 4-(3-bromophenyl)morpholine (B169072) derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against Staphylococcus aureus. The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

In a series of novel 1,3-thiazin-2-amines containing a morpholine nucleus, several compounds demonstrated excellent antibacterial activity against a panel of bacterial strains including Pseudomonas aeruginosa, Bacillus subtilis, Vibrio cholerae, and Escherichia coli. tandfonline.com Similarly, significant antifungal activity was observed against various fungal strains such as Aspergillus flavus, Rhizopus, and Mucor. tandfonline.com

Benzimidazole-morpholine derivatives have also been screened for their antimicrobial effects. mdpi.comresearchgate.net While some compounds showed moderate activity, one methoxy-substituted derivative displayed potent activity against Pseudomonas aeruginosa, being 16-fold more active than the reference drug chloramphenicol. mdpi.comresearchgate.net

Table 3: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-(3-Bromophenyl)morpholine derivative | Staphylococcus aureus | 3.91 | |

| 4-(3-Bromophenyl)morpholine derivative | Escherichia coli | 15.62 | |

| 4-(3-Bromophenyl)morpholine derivative | Pseudomonas aeruginosa | 31.25 | |

| 2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole | Pseudomonas aeruginosa | 0.0156 | mdpi.comresearchgate.net |

Anticonvulsant Properties and GABA-ergic Neurotransmission Modulation

Derivatives of morpholine have been investigated for their potential in treating neurological disorders, including epilepsy. The modulation of GABAergic neurotransmission is a key mechanism for many anticonvulsant drugs. frontiersin.orgmdpi.com

A study on 3-(2-bromophenyl)-1-morpholinopropan-1-one (B1529091) demonstrated significant anticonvulsant activity in the maximal electroshock-induced seizures (MES) model in rats. The compound was effective at doses of 30 mg/kg and higher, suggesting its potential as a potent anticonvulsant. Structure-activity relationship (SAR) studies indicate that the bromophenyl group enhances the biological activity, possibly due to the electron-withdrawing nature of the bromine atom, which may increase binding affinity at target sites in the central nervous system. The proposed mechanism of action involves the modulation of neurotransmitter systems, including GABAergic pathways.

While direct studies on this compound's effect on GABAergic neurotransmission are limited, the known anticonvulsant activity of structurally related compounds points towards a potential role in modulating GABAA receptors. mdpi.comnih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. mdpi.comnih.gov Morpholine-containing compounds have been explored as MAO inhibitors.

Morpholine-based chalcones have been synthesized and shown to be reversible and selective MAO-A inhibitors. mdpi.com For instance, compounds C14 and C6 exhibited potent MAO-A inhibition with IC₅₀ values of 7.91 ± 0.08 μM and 8.45 ± 0.19 μM, respectively. mdpi.com These findings suggest that the morpholine-chalcone scaffold is a promising pharmacophore for developing novel antidepressant agents. mdpi.com

In a study of anilide derivatives, (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide was identified as a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.45 μM. nih.gov Further modifications led to even more potent compounds, with (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide showing an IC₅₀ of 0.026 μM for MAO-B. nih.gov This highlights that the N,3-diphenylprop-2-enamide structure is a suitable scaffold for designing selective MAO-B inhibitors. nih.gov

Additionally, a series of benzimidazole-morpholine derivatives were evaluated for their inhibitory activity against MAO-A and MAO-B, indicating the broad interest in this class of compounds as potential MAO inhibitors. mdpi.comresearchgate.net

Table 4: MAO Inhibitory Activity of Selected Morpholine Derivatives

| Compound | Target | IC₅₀ (μM) | Reference |

| Chalcone (B49325) C14 | MAO-A | 7.91 ± 0.08 | mdpi.com |

| Chalcone C6 | MAO-A | 8.45 ± 0.19 | mdpi.com |

| (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | MAO-B | 0.45 | nih.gov |

| (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | MAO-B | 0.026 | nih.gov |

Acetylcholinesterase (AChE) and Cyclooxygenase (COX) Enzyme Inhibition Profiles

The inhibition of acetylcholinesterase (AChE) is a primary target in the management of Alzheimer's disease, while cyclooxygenase (COX) inhibitors are widely used as anti-inflammatory agents. mdpi.commdpi.combrieflands.com

A study of novel benzimidazole-morpholine derivatives investigated their inhibitory potential against AChE, COX-1, and COX-2 enzymes. mdpi.comresearchgate.net Two compounds from this series, 2b and 2j, were found to have inhibitory effects on both COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents. mdpi.comresearchgate.net

In another study, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and tested for their anti-cholinesterase activities. mdpi.com Several of these compounds exhibited potent inhibition of AChE, with compound 11g being the most active against both AChE and BChE, with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic analysis revealed that these compounds act as mixed-type AChE inhibitors. mdpi.com

Evaluation of Other Biological Targets and Associated Mechanisms of Action

The versatile morpholine scaffold has been incorporated into molecules targeting a range of other biological pathways. nih.govresearchgate.net For instance, derivatives have been designed to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is often dysregulated in cancer. acs.org The compound N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) was shown to inhibit this pathway, leading to apoptosis in cancer cells. acs.org

The mechanism of action for the antimicrobial effects of morpholine derivatives is believed to involve the disruption of bacterial cell integrity or interference with crucial metabolic processes. The morpholine ring itself can enhance solubility and facilitate cellular uptake, allowing the active part of the molecule to interact with its intracellular targets.

Structure Activity Relationship Sar Investigations of 4 3 Bromobenzyl Morpholine Analogues

Impact of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the benzyl (B1604629) ring of 4-benzylmorpholine (B76435) analogues is a critical determinant of their biological activity. Studies on various classes of compounds incorporating a bromobenzyl moiety have consistently demonstrated that positional isomerism (ortho, meta, or para) significantly influences potency and selectivity.

For a series of β-lactam analogues, the substitution pattern of halogens, including bromine, on the phenyl ring resulted in varied antiproliferative activity against the human colon cancer cell line HT-29. The activity followed the order of Br > Cl > I, indicating the importance of the specific halogen. nih.gov In another study on morpholine-based chalcones, a slightly reduced α-glucosidase inhibitory activity was observed when the bromine atom was moved from the para-position to the ortho or meta-positions of the benzyl ring. nih.gov This suggests that the para-position is optimal for interaction with the enzyme's active site in this particular scaffold.

Similarly, research on morpholine (B109124) analogues designed for antiplasmodial activity against Plasmodium falciparum revealed that a compound with a bromine group at the para-position of the phenyl ring (6k) showed better inhibition compared to its counterpart with bromine at the ortho-position (6b). miguelprudencio.com This highlights that for anti-malarial action, the para-substitution is preferred. The distinct electronic and steric properties of ortho, meta, and para isomers of bromophenyl morpholine derivatives contribute to these differences in biological activity. For instance, in cholinesterase inhibitors based on a chalcone (B49325) framework, bromine substitution at the second position (ortho) of the benzyl moiety enhanced Acetylcholinesterase (AChE) inhibition, whereas a 4-bromo (para) substituent led to a decrease in activity. mdpi.com

Table 1: Effect of Bromine Position on Biological Activity

| Compound Class | Biological Target/Activity | Positional Effect of Bromine | Reference |

|---|---|---|---|

| Morpholine-based chalcone hybrids | α-Glucosidase inhibition | Para-substitution showed the highest activity; activity slightly reduced with ortho- or meta-substitution. | nih.gov |

| Morpholine analogues with HEA pharmacophore | Antiplasmodial (Plasmodium falciparum) | Para-substitution showed improved activity over ortho-substitution. | miguelprudencio.com |

| Chalcone-based cholinesterase inhibitors | AChE inhibition | Ortho-substitution enhanced activity, while para-substitution decreased it. | mdpi.com |

Role of the Benzyl Linker in Pharmacological Efficacy

The benzyl group generally enhances the lipophilicity of the molecule. This property is vital for facilitating the transport of the compound across biological membranes, such as the blood-brain barrier, which is often a prerequisite for compounds targeting the central nervous system. Furthermore, the aromatic nature of the benzyl ring allows it to participate in specific non-covalent interactions with biological macromolecules. The bromophenyl group can engage in π-π stacking interactions with aromatic amino acid residues within the binding pockets of enzymes or receptors, contributing to the stability of the ligand-target complex.

Influence of Substituents on the Aromatic Ring and Morpholine Moiety

The pharmacological profile of 4-(3-Bromobenzyl)morpholine analogues can be finely tuned by introducing various substituents on both the aromatic ring and the morpholine moiety. Structure-activity relationship studies have revealed that the nature, size, and electronic properties of these substituents are pivotal in modulating biological activity.

Substituents on the Aromatic Ring: The introduction of different halogens has a pronounced effect. In a study of halogenated pyrazolines as monoamine oxidase B (MAO-B) inhibitors, the potency increased in the order of –F > –Cl > –Br > –H, demonstrating that fluorine was the most favorable halogen substituent for this specific target. nih.gov Conversely, for certain β-lactam analogues, bromo-substituted compounds showed greater antiproliferative activity than their chloro- and iodo-substituted counterparts. nih.gov The inclusion of fluorine substituents on a phenyl ring can also enhance metabolic stability.

Beyond halogens, other groups also exert significant influence. Methoxy groups on the quinazoline (B50416) ring attached to a morpholine have been found to be crucial for activity in some series. e3s-conferences.org In a series of benzophenone (B1666685) derivatives, replacing a para-chloro group with a trifluoromethyl group was explored to assess the impact on antiviral activity. acs.org The electronic nature of substituents is also key; studies on thiazole-based compounds showed that electron-withdrawing groups like halogens enhanced anticancer activity, while electron-releasing methyl groups diminished it. acs.org

Substituents on the Morpholine Moiety: The morpholine ring itself is a key pharmacophore, often chosen for its favorable physicochemical and metabolic properties. sci-hub.se Its substitution is a common strategy in medicinal chemistry to enhance activity or selectivity. sci-hub.se For example, in a series of cholinesterase inhibitors, replacing a dimethylamino group with a morpholine ring resulted in a significant reduction in activity, suggesting that for that particular scaffold, the morpholine was not a suitable replacement. mdpi.com However, in many other cases, the morpholine ring is integral to the pharmacophore, providing selective affinity for a wide range of receptors. sci-hub.seresearchgate.net The size of the heterocyclic amine ring (e.g., morpholine vs. 1,4-oxazepane) has also been shown to be important for affinity at dopamine (B1211576) D4 receptors. nih.gov

Table 2: Influence of Key Substituents on Biological Activity

| Scaffold | Substituent & Position | Effect on Activity | Reference |

|---|---|---|---|

| Halogenated Pyrazolines | Para-F, -Cl, -Br on Phenyl Ring | Potency against MAO-B: F > Cl > Br > H. | nih.gov |

| β-Lactam Analogues | Halogen on Phenyl Ring | Antiproliferative activity: Br > Cl > I. | nih.gov |

| Thiazole (B1198619) Derivatives | Para-substituent on Phenyl Ring | Halogens enhanced anticancer activity; methyl group diminished it. | acs.org |

| Quinazoline Derivatives | Methoxy on Quinazoline Ring | Crucial for potent activity. | e3s-conferences.org |

| Chalcone-based Inhibitors | Amine Moiety | Replacing dimethylamino with a morpholine ring greatly reduced cholinesterase inhibition. | mdpi.com |

Correlations between Molecular Structure and Observed Bioactivity

A direct correlation exists between the molecular structure of this compound analogues and their observed bioactivity. Specific structural modifications lead to predictable changes in pharmacological potency and selectivity, which are often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀).

One of the clearest correlations is seen with halogen substitution. For a series of halogenated pyrazolines targeting MAO-B, a distinct trend was observed where the inhibitory potency was directly related to the halogen present on the phenyl ring. The compound with a fluorine substituent (EH7) exhibited the highest potency with an IC₅₀ value of 0.063 µM, followed by chlorine (EH6), and then bromine (EH8). nih.gov This demonstrates a strong structure-activity relationship where smaller, more electronegative halogens are favored for this particular enzyme inhibition.

In another example, the position of a bromine atom on a chalcone scaffold was correlated with α-glucosidase inhibitory activity. A compound with a 4-bromobenzyl moiety (para-position) showed the highest activity (IC₅₀ = 181.0 μM), while moving the bromine to the ortho or meta positions resulted in a slight reduction in activity. nih.gov This indicates that the spatial arrangement of the bulky, lipophilic bromine atom is critical for optimal interaction with the enzyme's active site.

Furthermore, studies on survivin inhibitors based on the UC-112 scaffold demonstrated that introducing a fluoro group to the phenyl C ring led to increased antiproliferative activity in several cancer cell lines. plos.org For instance, the fluoro-substituted analogue (4a) showed lower IC₅₀ values compared to the parent compound in A375 (1.5 μM vs 1.9 μM) and PC-3 (0.7 μM vs 1.6 μM) cell lines. plos.org These quantitative relationships between structural changes and biological outcomes are fundamental to rational drug design, allowing for the targeted synthesis of more potent and selective compounds.

Table 3: Correlation of Structure with Bioactivity (IC₅₀ Values)

| Compound Series | Structural Modification | Observed Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Halogenated Pyrazolines (vs. MAO-B) | Para-Fluoro (EH7) | 0.063 µM | nih.gov |

| Para-Chloro (EH6) | > 3.51 µM | ||

| Para-Bromo (EH8) | 4.31 µM (against MAO-A, specific MAO-B value not stated but potency order given) | ||

| Morpholine-based chalcones (vs. α-glucosidase) | 4-bromobenzyl moiety (Compound 11a) | 181.0 µM (most potent in series) | nih.gov |

| Survivin Inhibitors (UC-112 analogues vs. PC-3 cells) | Parent compound (UC-112) | 1.6 µM | plos.org |

| Fluoro-substituted analogue (4a) | 0.7 µM |

Computational and In Silico Approaches to SAR Elucidation

Computational and in silico methods are indispensable tools for elucidating the structure-activity relationships of this compound analogues. These approaches provide valuable insights into the molecular interactions governing biological activity and help rationalize experimental findings.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand within the active site of a biological target. For instance, in a study of morpholine-substituted chalcones as monoamine oxidase A (MAO-A) inhibitors, molecular docking studies predicted docking scores of -9.56 Kcal/mol for the most potent compound, which formed a π-π stacking interaction with a key amino acid, Trp-397. nih.gov Similarly, docking simulations for morpholine-derived halogenated chalcones as MAO-B inhibitors predicted strong binding to the active site, with scores of –10.92 kcal/mol for the lead compound. researchgate.net These studies help to visualize and understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to inhibitory potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For morpholine and 1,4-oxazepane (B1358080) derivatives acting as dopamine D4 receptor ligands, a 3D-QSAR analysis was performed to better understand the structure-activity relationship. nih.gov The resulting models identified key regions around the molecule where steric and electrostatic properties are important for affinity. nih.gov Both 2D- and 3D-QSAR models have been successfully applied to other related heterocyclic systems to predict inhibitory activities and guide the design of new analogues. nih.gov

Molecular Dynamics (MD) and ADME Predictions: MD simulations can be used to assess the stability of the ligand-receptor complex over time. researchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is also crucial for predicting the drug-likeness of novel compounds. nih.govmdpi.com For example, studies on morpholine-substituted chalcones determined that the compounds were likely to cross the blood-brain barrier and have favorable gastrointestinal absorption, which are critical properties for potential neuro-therapeutics. nih.gov These computational approaches, when used in conjunction with experimental synthesis and testing, accelerate the drug discovery process by prioritizing the most promising candidates for further development. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives for 4 3 Bromobenzyl Morpholine in Chemical Science

Development of Multi-Targeting Agents Based on the 4-(3-Bromobenzyl)morpholine Scaffold.uiowa.educsic.es

The this compound scaffold is a promising platform for the development of multi-target-directed ligands (MTDLs). scielo.br This strategy is gaining traction in drug discovery for complex multifactorial diseases like cancer and neurodegenerative disorders. scielo.br The morpholine (B109124) ring, a common feature in many bioactive compounds, can enhance pharmacokinetic properties and interact with various biological targets. researchgate.netsci-hub.se The bromobenzyl group offers a site for versatile chemical modifications, allowing for the introduction of different pharmacophores to target multiple biological pathways simultaneously. chemimpex.comchemimpex.com

The core structure of this compound combines the beneficial attributes of both the morpholine and bromobenzyl moieties. The morpholine ring is recognized for its ability to improve drug-like properties, such as solubility and metabolic stability. sci-hub.se The bromine atom on the benzyl (B1604629) group can participate in halogen bonding and other interactions, enhancing binding affinity to target proteins. Furthermore, the benzyl portion provides a scaffold that can be readily functionalized to interact with different receptors or enzymes. chemimpex.comchemimpex.com

Researchers are exploring the synthesis of novel derivatives by modifying the this compound core to create compounds that can simultaneously modulate multiple targets. For instance, derivatives are being designed to inhibit different protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. acs.org The development of such multi-target agents could lead to more effective therapies with reduced chances of drug resistance. scielo.br

Table 1: Investigated Multi-Targeting Approaches with Morpholine Derivatives

| Disease Area | Targeted Pathways/Molecules | Rationale for Multi-Targeting | Potential of this compound Scaffold |

| Cancer | Kinases (e.g., PI3K, mTOR), EGFR, VEGFR scielo.bracs.org | Overcome drug resistance, target multiple oncogenic signaling pathways. scielo.br | The scaffold can be modified to incorporate inhibitors for various kinases. scielo.bracs.org |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) researchgate.net | Address multiple pathological factors like neurotransmitter depletion and oxidative stress. | The morpholine moiety is present in CNS drugs and can be combined with pharmacophores targeting MAO and AChE. acs.orgresearchgate.net |

| Infectious Diseases | Bacterial enzymes, Fungal cell wall synthesis ontosight.ai | Combat drug-resistant strains by hitting multiple essential targets. | Morpholine derivatives have shown antimicrobial properties. The scaffold allows for the combination of different antibacterial/antifungal moieties. researchgate.netontosight.ai |

Application in Advanced Materials Science

The unique chemical structure of this compound makes it a valuable building block in materials science. chemimpex.comontosight.ai The presence of the reactive bromobenzyl group allows for its incorporation into polymers and other materials through various chemical reactions. chemimpex.comchemimpex.com This can impart specific functionalities and enhance the properties of the resulting materials. chemimpex.comchemimpex.com

One area of interest is the development of functional polymers. Morpholine-containing polymers have been investigated for various applications due to their responsiveness to stimuli like pH and temperature. mdpi.com The incorporation of the this compound unit can introduce additional properties, such as flame retardancy or altered optical and electronic characteristics. uiowa.edu For example, brominated compounds are known to be used as flame retardants.

Furthermore, the morpholine moiety can act as a chelating agent for metal ions. scispace.com This property can be exploited to create polymer-based sensors for the detection of specific metal ions in environmental or biological samples. scispace.com The this compound scaffold could be used to synthesize polymers with tailored chelating properties for specific applications.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Material Type | Role of this compound | Potential Enhanced Properties |

| Functional Polymers | Stimuli-responsive polymers mdpi.com | Monomer or cross-linking agent | pH/temperature sensitivity, flame retardancy, modified optical properties. uiowa.edumdpi.com |

| Sensors | Chelating polymers scispace.com | Functional monomer for metal ion binding | Selective detection of metal ions. scispace.com |

| Coatings and Adhesives | Modified polymers chemimpex.com | Additive or monomer to enhance properties | Improved adhesion, chemical resistance, thermal stability. chemimpex.comchemimpex.com |

Bioconjugation and Prodrug Strategies

The this compound scaffold is well-suited for bioconjugation and the development of prodrugs. chemimpex.com Bioconjugation involves linking a molecule to a biological entity, such as a protein or antibody, to create a new conjugate with combined properties. csic.es The reactive bromobenzyl group of this compound can serve as a linker to attach it to biomolecules. csic.eschemimpex.com

This approach is particularly relevant in the field of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. csic.es The this compound moiety could be part of a linker system that connects the drug to the antibody, ensuring stable conjugation and subsequent release of the drug at the target site. csic.es

In prodrug strategies, a pharmacologically inactive compound is designed to be converted into an active drug within the body. google.com The this compound scaffold can be used to create prodrugs where the morpholine or another part of the molecule masks the active drug. pharmaceutical-technology.comresearchgate.net Upon administration, enzymatic or chemical cleavage would release the active therapeutic agent. This can improve the drug's pharmacokinetic profile and reduce off-target side effects. sci-hub.se

Table 3: Bioconjugation and Prodrug Approaches Utilizing the this compound Scaffold

| Strategy | Application | Role of this compound | Key Advantages |

| Bioconjugation | Antibody-Drug Conjugates (ADCs) csic.es | Part of the linker connecting the drug to the antibody. csic.es | Targeted drug delivery, increased therapeutic index. csic.es |

| Prodrug Design | Improving pharmacokinetics google.comresearchgate.net | A cleavable promoiety to mask the active drug. sci-hub.sepharmaceutical-technology.com | Enhanced solubility, stability, and reduced toxicity. sci-hub.se |

Advanced Catalytic Applications

The this compound molecule and its derivatives have potential applications in advanced catalysis. The morpholine nitrogen can act as a ligand, coordinating with metal centers to form catalytic complexes. The electronic properties of the ligand, influenced by the bromobenzyl group, can modulate the reactivity and selectivity of the metal catalyst.

These morpholine-based ligands could be employed in various transition-metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The development of new catalysts is crucial for achieving more efficient and sustainable chemical transformations.

Furthermore, the this compound scaffold could be used to synthesize chiral ligands for asymmetric catalysis. sigmaaldrich.com This would enable the selective production of a single enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Table 4: Potential Catalytic Applications of this compound Derivatives

| Catalytic Application | Type of Catalyst | Role of this compound Derivative | Potential Advantages |

| Cross-Coupling Reactions | Transition metal complexes | Ligand to modulate catalyst activity and selectivity. | Higher yields, improved selectivity, milder reaction conditions. |

| Asymmetric Catalysis | Chiral metal complexes sigmaaldrich.com | Chiral ligand to induce enantioselectivity. sigmaaldrich.com | Synthesis of enantiomerically pure compounds. |

| Organocatalysis | Metal-free catalysts | As a basic catalyst or precursor to other organocatalysts. | Avoidance of heavy metal contamination in products. |

Integration into Advanced Drug Delivery Systems

The physicochemical properties of this compound make it a candidate for integration into advanced drug delivery systems. nih.gov The morpholine moiety can enhance the water solubility and biocompatibility of drug carriers. researchgate.net This is particularly important for the formulation of nanoparticles and other nanocarriers designed to transport drugs to specific sites in the body. nih.govresearchgate.net

Morpholine-containing polymers have been used to create stimuli-responsive drug delivery systems. mdpi.com These systems can be designed to release their drug payload in response to specific triggers, such as a change in pH, which is often found in the tumor microenvironment. mdpi.com The incorporation of this compound into such systems could provide additional functionalities.

For example, the bromobenzyl group could be used to attach targeting ligands that direct the drug carrier to specific cells or tissues. chemimpex.com It could also be part of a system that is sensitive to other stimuli, such as light or specific enzymes, allowing for more precise control over drug release. The development of such multi-responsive systems is a key goal in the field of drug delivery. researchgate.net

Table 5: Integration of this compound into Drug Delivery Systems

| Drug Delivery System | Component | Function of this compound | Desired Outcome |

| Nanoparticles | Surface coating or polymer matrix nih.govresearchgate.net | Enhance biocompatibility, provide sites for further functionalization. researchgate.netresearchgate.net | Improved circulation time, targeted delivery. nih.gov |

| Stimuli-Responsive Systems | pH-sensitive polymer mdpi.com | Part of the polymer backbone to influence pH-responsiveness. mdpi.com | Triggered drug release in the acidic tumor microenvironment. mdpi.comresearchgate.net |

| Targeted Drug Carriers | Conjugated to a targeting moiety | Linker to attach targeting ligands (e.g., antibodies, peptides). csic.eschemimpex.com | Specific accumulation of the drug at the desired site of action. csic.es |

Q & A

Q. How does the compound’s logP value affect its pharmacokinetic properties, and how can it be modulated?

- Answer: The bromine increases logP (predicted ~2.8), enhancing membrane permeability but risking hepatotoxicity. Introduce polar groups (e.g., morpholine-N-oxide) to balance lipophilicity. Computational tools like Schrödinger’s QikProp guide modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.